(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves the enantioselective reduction of a prochiral ketone precursor. One common method employs engineered ketoreductases (KREDS) as biocatalysts to achieve high enantioselectivity . The reaction conditions often include the use of whole microbial cells or isolated enzymes, along with appropriate cofactors and buffers to maintain the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale bioreactors to facilitate the enzymatic reduction process. The scalability of this method is enhanced by the application of protein engineering and enzyme immobilization techniques, which improve the stability and reusability of the biocatalysts .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- **(S)-1-(3,4-Difluorophenyl)methylamine
- **(S)-1-(3,4-Difluorophenyl)ethylamine
- **(S)-1-(3,4-Difluorophenyl)propylamine
Uniqueness
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its chiral nature. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H10ClF2N
- CAS Number : 1212972-48-9
- Molecular Weight : 195.62 g/mol
This compound acts primarily as a trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is implicated in the modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for various neurological functions. The compound's agonistic activity at TAAR1 has been shown to impact behaviors associated with mood and cognition, suggesting its potential utility in treating mood disorders and other psychiatric conditions .
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its pharmacological effects:
- Neurotransmitter Modulation : The compound enhances dopamine release and influences serotonin receptor signaling, which may contribute to its antidepressant-like effects.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Research suggests that this compound may have anticancer properties, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
Several studies have assessed the in vitro biological activity of this compound:
Case Studies
-
Case Study on Antidepressant Effects :
A study involving animal models demonstrated that administration of this compound resulted in reduced depressive-like behaviors. The mechanism was linked to enhanced serotonergic and dopaminergic signaling pathways . -
Antimicrobial Efficacy :
In a controlled laboratory setting, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent antimicrobial effect, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL for various strains.
Properties
IUPAC Name |
(1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCUFKROCITGA-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212972-48-9 |
Source
|
Record name | (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.